![molecular formula C22H30O2 B15076896 5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) CAS No. 4255-22-5](/img/structure/B15076896.png)
5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two hexahydro-1h-4,7-methanoindene units connected by an ethane-1,2-diylbis(oxy) linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) typically involves the reaction of hexahydro-1h-4,7-methanoindene derivatives with ethane-1,2-diylbis(oxy) compounds under controlled conditions. The reaction is often carried out under hydrothermal conditions, which involve heating the reactants in a sealed vessel at high temperatures and pressures .
Industrial Production Methods
The use of high-pressure reactors and precise temperature control is essential to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of new materials with unique structural properties.
Coordination Chemistry: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Biological Studies: The compound’s structural properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) involves its ability to form stable complexes with metal ions. The ethane-1,2-diylbis(oxy) linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid: This compound has a similar ethane-1,2-diylbis(oxy) linker but features isophthalic acid units instead of hexahydro-1h-4,7-methanoindene.
1,2-Bis(4-carboxyphenoxy)ethane: Another compound with an ethane-1,2-diylbis(oxy) linker, but with carboxyphenoxy groups.
Uniqueness
The uniqueness of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) lies in its structural properties, which allow it to form stable complexes with metal ions and undergo various chemical reactions. Its flexibility and reactivity make it a valuable compound for research in materials science and coordination chemistry .
Propriétés
Numéro CAS |
4255-22-5 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
9-[2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethoxy]tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C22H30O2/c1-3-15-13-9-19(17(15)5-1)21(11-13)23-7-8-24-22-12-14-10-20(22)18-6-2-4-16(14)18/h1-2,5-6,13-22H,3-4,7-12H2 |
Clé InChI |
PSUKSRYRAXNSIY-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C3CC2C(C3)OCCOC4CC5CC4C6C5CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
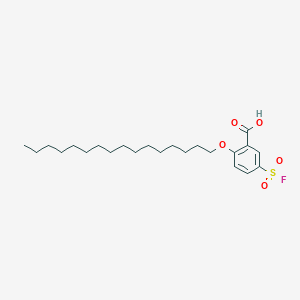

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
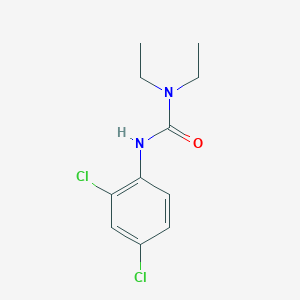

![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
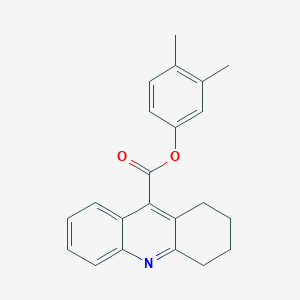
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
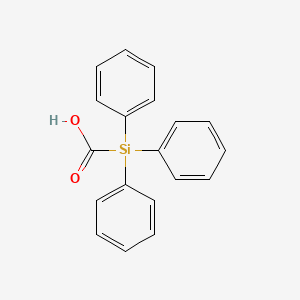


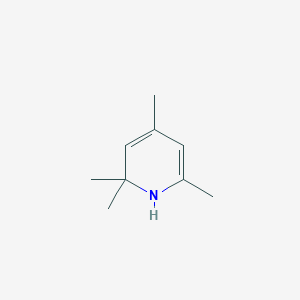
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
